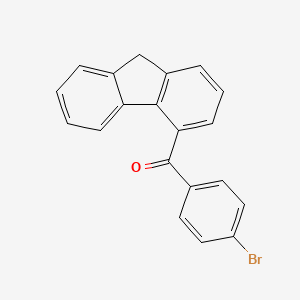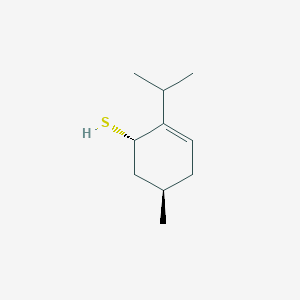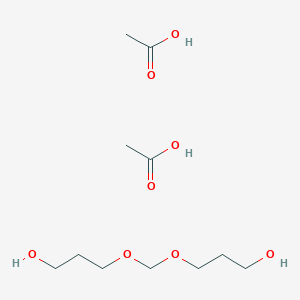
Methyl 4-(2-tert-butylhydrazinylidene)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-tert-butylhydrazinylidene)pentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is notable for its unique structure, which includes a tert-butylhydrazinylidene group attached to a pentanoate ester.
Preparation Methods
The synthesis of Methyl 4-(2-tert-butylhydrazinylidene)pentanoate typically involves the esterification of pentanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Methyl 4-(2-tert-butylhydrazinylidene)pentanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, leading to the formation of different esters or amides.
Scientific Research Applications
Methyl 4-(2-tert-butylhydrazinylidene)pentanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Methyl 4-(2-tert-butylhydrazinylidene)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylhydrazinylidene group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Methyl 4-(2-tert-butylhydrazinylidene)pentanoate can be compared with other esters such as:
Methyl acetate: Known for its use as a solvent and in flavoring agents.
Ethyl acetate: Commonly used in nail polish removers and glues.
Methyl butyrate: Used in perfumes and as a flavoring agent.
Properties
CAS No. |
62204-27-7 |
|---|---|
Molecular Formula |
C10H20N2O2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
methyl 4-(tert-butylhydrazinylidene)pentanoate |
InChI |
InChI=1S/C10H20N2O2/c1-8(6-7-9(13)14-5)11-12-10(2,3)4/h12H,6-7H2,1-5H3 |
InChI Key |
XBMPJARDYHHGTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(C)(C)C)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-Ethyl-N~1~-[(pyridin-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14563023.png)



![3-{[(4-Methoxyphenyl)methyl]sulfanyl}quinoline-2-carboxylic acid](/img/structure/B14563057.png)







![Bis(2-chloroethyl) [(5-nitrofuran-2-yl)methyl]phosphonate](/img/structure/B14563099.png)
